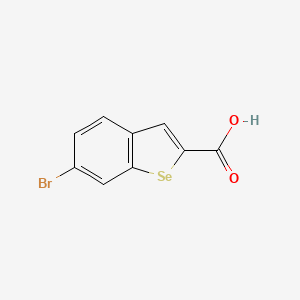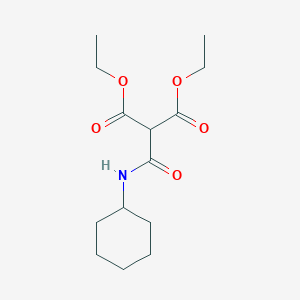
Diethyl (cyclohexylcarbamoyl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (cyclohexylcarbamoyl)propanedioate is an organic compound that belongs to the class of carbamates It is a derivative of propanedioic acid (malonic acid) where the hydrogen atoms are replaced by diethyl and cyclohexylcarbamoyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl (cyclohexylcarbamoyl)propanedioate can be synthesized through the alkylation of diethyl propanedioate (diethyl malonate) with cyclohexyl isocyanate. The reaction typically involves the use of a strong base such as sodium ethoxide to deprotonate the diethyl propanedioate, forming an enolate ion. This enolate ion then reacts with cyclohexyl isocyanate to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and precise control of temperature and pressure.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (cyclohexylcarbamoyl)propanedioate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the carbamoyl group is replaced by other nucleophiles.
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form diethyl propanedioate and cyclohexylamine.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Acids: Hydrochloric acid, sulfuric acid.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Hydrolysis: Diethyl propanedioate and cyclohexylamine.
Oxidation: Various oxidized derivatives depending on the conditions.
Reduction: Reduced derivatives such as alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Diethyl (cyclohexylcarbamoyl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of diethyl (cyclohexylcarbamoyl)propanedioate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The specific pathways involved depend on the nature of the reaction and the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl propanedioate (Diethyl malonate): A simpler ester of malonic acid, commonly used in organic synthesis.
Dimethyl propanedioate (Dimethyl malonate): Another ester of malonic acid with similar properties but different reactivity.
Cyclohexyl isocyanate: A related compound used in the synthesis of diethyl (cyclohexylcarbamoyl)propanedioate.
Uniqueness
This compound is unique due to the presence of both diethyl and cyclohexylcarbamoyl groups, which impart distinct chemical properties. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
65179-99-9 |
|---|---|
Molekularformel |
C14H23NO5 |
Molekulargewicht |
285.34 g/mol |
IUPAC-Name |
diethyl 2-(cyclohexylcarbamoyl)propanedioate |
InChI |
InChI=1S/C14H23NO5/c1-3-19-13(17)11(14(18)20-4-2)12(16)15-10-8-6-5-7-9-10/h10-11H,3-9H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
IHUUWXWXGPEWKK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(=O)NC1CCCCC1)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


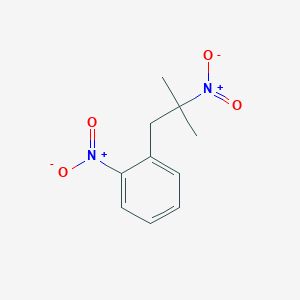
![3-[6-(Benzyloxy)-2H-1,3-benzodioxol-5-yl]but-3-en-2-one](/img/structure/B14488805.png)
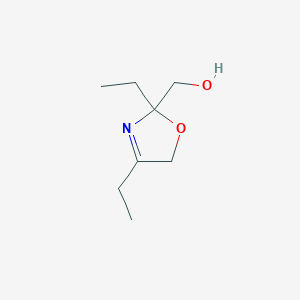
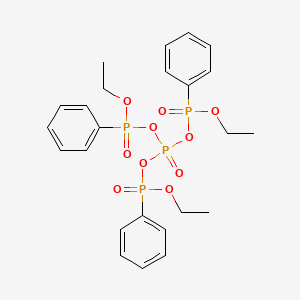



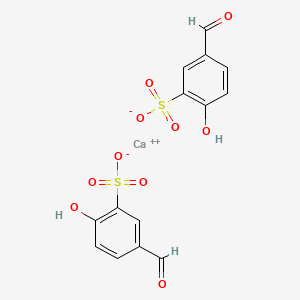
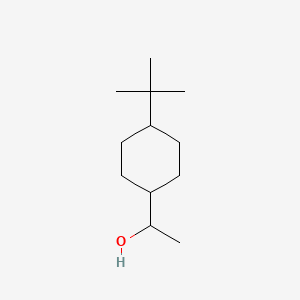
![4',5'-Bis(diphenylphosphoryl)spiro[fluorene-9,3'-pyrazole]](/img/structure/B14488826.png)
![Methyl 7H-benzo[c]fluorene-7-carboxylate](/img/structure/B14488839.png)


